2-Methyl-7-nitrobenzo[d]oxazole
Description
Significance of Benzoxazole (B165842) Heterocycles in Synthetic Chemistry
Benzoxazole and its derivatives are of paramount importance in synthetic organic chemistry. bldpharm.comchem960.comnih.gov Their aromatic nature imparts a degree of stability, while the presence of nitrogen and oxygen heteroatoms creates reactive sites amenable to functionalization. bldpharm.com The versatility of the benzoxazole scaffold allows for the synthesis of a diverse library of compounds through various reactions, including electrophilic substitution, alkylation, and palladium-catalyzed cross-coupling reactions. bldpharm.com
The development of synthetic methodologies for benzoxazole derivatives is an active area of research, with numerous strategies employing precursors like 2-aminophenols in condensation reactions with aldehydes, ketones, or carboxylic acids. nih.gov These synthetic routes are continually being refined to improve yields, expand substrate scope, and employ more environmentally benign conditions. The ability to readily introduce a wide range of substituents onto the benzoxazole framework has solidified its role as a privileged structure in the design and synthesis of novel organic molecules. nih.govsemanticscholar.org
Overview of Nitro-Substituted Benzoxazoles in Chemical Literature
The introduction of a nitro group onto the benzoxazole ring system significantly influences its chemical properties and reactivity. As a potent electron-withdrawing group, the nitro substituent can activate the aromatic ring for certain reactions and is a key functional group in the synthesis of more complex derivatives. nih.gov For instance, the nitro group can be reduced to an amino group, which then serves as a handle for further chemical transformations.
Nitro-substituted benzoxazoles have been the subject of numerous studies. mdpi.com The position of the nitro group on the benzene (B151609) ring dictates the isomeric properties and subsequent reactivity of the molecule. Common isomers that have been documented in the chemical literature include 2-methyl-5-nitrobenzo[d]oxazole and 2-methyl-6-nitrobenzo[d]oxazole. semanticscholar.orgmdpi.com The synthesis of these compounds is often achieved through the nitration of the parent benzoxazole or by using a nitrated precursor during the ring-forming reaction. Research has explored the synthesis and potential applications of various nitro-benzoxazole derivatives, highlighting the importance of this class of compounds. mdpi.comacs.orgresearchgate.net
Specific Research Focus on 2-Methyl-7-nitrobenzo[d]oxazole within Benzoxazole Chemistry
Within the family of nitro-substituted benzoxazoles, this compound (CAS Number: 74255-38-2) represents a specific isomer that has been a subject of interest in chemical research. bldpharm.com While less commonly reported than its 5-nitro and 6-nitro counterparts, the 7-nitro substitution imparts a unique electronic and steric environment to the molecule.
Research on derivatives with substitution at the 7-position of the benzoxazole ring has demonstrated the importance of this position in influencing the biological activity of the resulting compounds. nih.gov Although detailed research findings specifically for this compound are not as extensively documented as for other isomers, its availability from chemical suppliers suggests its use as a building block in the synthesis of more complex molecules. bldpharm.com The strategic placement of the nitro group at the 7-position can be expected to influence the molecule's reactivity and its interactions in various chemical and biological systems. Further investigation into the specific properties and applications of this isomer is an area of potential development in benzoxazole chemistry.
Chemical Compound Information
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H6N2O3 |
|---|---|
Molecular Weight |
178.14 g/mol |
IUPAC Name |
2-methyl-7-nitro-1,3-benzoxazole |
InChI |
InChI=1S/C8H6N2O3/c1-5-9-6-3-2-4-7(10(11)12)8(6)13-5/h2-4H,1H3 |
InChI Key |
ANSREMDBTDWIJS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(O1)C(=CC=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Chemical Reactivity and Transformation of 2 Methyl 7 Nitrobenzo D Oxazole
Reactivity of the Nitro Group at Position 7
The nitro group at the 7-position profoundly influences the electronic properties of the benzoxazole (B165842) system. It is a powerful electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution but strongly activates it for nucleophilic reactions.
Nucleophilic Aromatic Substitution (SNAr) Reactions
The presence of the electron-withdrawing nitro group makes the aromatic ring of 2-Methyl-7-nitrobenzo[d]oxazole susceptible to Nucleophilic Aromatic Substitution (SNAr). byjus.com This type of reaction is a cornerstone of aromatic chemistry, allowing for the displacement of a leaving group on an aromatic ring by a nucleophile. byjus.com The SNAr mechanism typically proceeds through a two-step addition-elimination process. pressbooks.pubresearchgate.net In the first step, the nucleophile attacks the carbon atom bearing a suitable leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. nih.govmdpi.com The negative charge of this complex is delocalized onto the electron-withdrawing nitro group, which stabilizes the intermediate and facilitates its formation. pressbooks.pub
For this compound, an SNAr reaction would require the presence of a good leaving group (such as a halogen) at a position activated by the nitro group, typically the ortho or para positions (e.g., position 4 or 6). The 7-nitro group would act as a potent activating group for such a transformation. nih.gov The reaction rate is enhanced by the number of electron-withdrawing substituents on the aryl ring. pressbooks.pub A variety of nucleophiles, including amines, alkoxides, and thiolates, can be employed in these reactions, providing a pathway to a diverse array of substituted benzoxazole derivatives. d-nb.info
Reduction of the Nitro Group
The nitro group is readily reduced to an amino group, a transformation that is fundamental in the synthesis of aromatic amines, which are valuable intermediates for pharmaceuticals and dyes. researchgate.netorganic-chemistry.org The reduction of this compound yields 7-amino-2-methylbenzo[d]oxazole. This reaction can be achieved using a variety of reducing agents and conditions, ranging from classical catalytic hydrogenation to modern chemoselective methods. organic-chemistry.orgd-nb.info
The choice of reagent can be critical, especially when other reducible functional groups are present in the molecule. d-nb.info For instance, catalytic hydrogenation using hydrogen gas with a metal catalyst like palladium on carbon (Pd/C) is a common and efficient method. Other systems include metals in acidic media (e.g., Fe, Sn, or Zn in HCl) and transfer hydrogenation methods. organic-chemistry.org More recent protocols, such as the use of NaBH₄-FeCl₂, offer high chemoselectivity and proceed under mild conditions. d-nb.info
Table 1: Reagents for the Reduction of the 7-Nitro Group
| Reagent/System | Conditions | Product |
| H₂/Pd/C | Methanol or Ethanol (B145695) solvent | 7-Amino-2-methylbenzo[d]oxazole |
| Fe/HCl or Fe/NH₄Cl | Aqueous ethanol, reflux | 7-Amino-2-methylbenzo[d]oxazole |
| SnCl₂·2H₂O | Ethanol, reflux | 7-Amino-2-methylbenzo[d]oxazole |
| NaBH₄-FeCl₂ | Solvent mixture (e.g., THF/H₂O) | 7-Amino-2-methylbenzo[d]oxazole |
| HSiCl₃ / Tertiary Amine | Dichloromethane, room temp. | 7-Amino-2-methylbenzo[d]oxazole |
Reactions Involving the Methyl Group at Position 2
The methyl group at the 2-position of the benzoxazole ring is not merely a passive substituent. It can undergo oxidation and also exhibits acidity, allowing for reactions at its α-carbon.
Oxidation Reactions of the Methyl Group
The 2-methyl group can be oxidized to afford either an aldehyde or a carboxylic acid, depending on the oxidizing agent and reaction conditions. Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) under heating, can fully oxidize the methyl group to a carboxylic acid, yielding 7-nitrobenzo[d]oxazole-2-carboxylic acid. doubtnut.com This reaction is analogous to the oxidation of toluene (B28343) to benzoic acid.
For a more controlled, partial oxidation to the aldehyde (7-nitrobenzo[d]oxazole-2-carbaldehyde), milder reagents are required. Selenium dioxide (SeO₂) is a classic reagent used for the oxidation of activated methyl groups to aldehydes, and it is a suitable candidate for this transformation, similar to its use in the oxidation of 2-methylquinoline. youtube.com
Table 2: Oxidation of the 2-Methyl Group
| Reagent | Conditions | Product |
| Potassium Permanganate (KMnO₄) | Alkaline solution, heat, followed by acidic workup | 7-Nitrobenzo[d]oxazole-2-carboxylic acid |
| Selenium Dioxide (SeO₂) | Dioxane, reflux | 7-Nitrobenzo[d]oxazole-2-carbaldehyde |
Reactions at the α-Carbon of the Methyl Group
The protons on the carbon of the 2-methyl group (the α-carbon) are acidic. This acidity is due to the stabilization of the resulting conjugate base (a carbanion) by the adjacent electron-withdrawing oxazole (B20620) ring system. The presence of the additional powerful electron-withdrawing nitro group at position 7 further enhances this acidity.
Treatment with a strong base, such as lithium diisopropylamide (LDA), can deprotonate the methyl group to generate a potent nucleophile. libretexts.org This nucleophilic species can then participate in a variety of carbon-carbon bond-forming reactions by reacting with electrophiles. A notable example is the Michael addition reaction, where the deprotonated 2-methylbenzoxazole (B1214174) adds to α,β-unsaturated carbonyl compounds like enals. unizar.es Research has shown that an electron-withdrawing group on the benzoxazole ring is necessary for this reactivity, a condition met by the 7-nitro substituent. unizar.es
Table 3: Reactions at the α-Carbon of the Methyl Group
| 1. Base | 2. Electrophile | Product Type |
| LDA | Alkyl halide (e.g., CH₃I) | 2-Ethyl-7-nitrobenzo[d]oxazole |
| LDA | Aldehyde/Ketone (e.g., Benzaldehyde) | β-Hydroxyalkyl-benzoxazole |
| Lewis Acid / Amine Catalyst | α,β-Unsaturated enal (Michael Addition) | Michael adduct |
Nucleophilic Addition to the Benzoxazole Core
Direct nucleophilic addition to the benzoxazole aromatic system to form a stable, isolable product is generally an unfavorable process because it requires the disruption of the aromatic sextet. However, the initial step in the SNAr mechanism is precisely a nucleophilic addition to the ring. pressbooks.pub
In the context of this compound, particularly if a leaving group is present, a nucleophile adds to the electron-deficient aromatic core to form the aforementioned Meisenheimer complex. nih.govmdpi.com This addition intermediate is non-aromatic and transient. The high degree of activation provided by the 7-nitro group makes the formation of this intermediate kinetically accessible. The typical reaction pathway involves the subsequent rapid expulsion of the leaving group to restore aromaticity, resulting in a net substitution product. Therefore, while nucleophilic addition is a crucial mechanistic step, it does not typically lead to a stable addition product but rather serves as a pathway to substitution.
Spectroscopic Characterization and Advanced Analytical Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds by providing detailed information about the hydrogen (¹H) and carbon (¹³C) atoms within a molecule.
¹H NMR Spectral Analysis
Analysis of the ¹H NMR spectrum would provide critical information regarding the number of distinct protons, their chemical environment, and their proximity to neighboring protons. For 2-Methyl-7-nitrobenzo[d]oxazole, this would involve identifying the chemical shifts (δ) and splitting patterns for the aromatic protons on the benzene (B151609) ring and the protons of the methyl group. The electronic effects of the nitro group and the fused oxazole (B20620) ring would significantly influence the positions of these signals.
¹³C NMR Spectral Analysis
A ¹³C NMR spectrum would complement the ¹H NMR data by identifying all unique carbon atoms in the molecule. The analysis would focus on assigning the chemical shifts for the methyl carbon, the carbons of the benzoxazole (B165842) core, and the carbon atoms bearing the nitro group and the oxazole moiety.
Advanced NMR Techniques for Structural Elucidation
To unambiguously assign all proton and carbon signals and to confirm the connectivity of the atoms, advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed. These experiments are crucial for confirming the specific substitution pattern of the nitro group at the 7-position.
Infrared (IR) Spectroscopy for Functional Group Identification
IR spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum would be expected to show characteristic absorption bands for the nitro group (N-O stretching), the C=N and C-O bonds of the oxazole ring, the aromatic C-H bonds, and the C-C bonds of the benzene ring.
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule, which helps in determining the molecular weight. High-Resolution Mass Spectrometry (HRMS) would provide the exact mass, allowing for the determination of the elemental formula. Analysis of the fragmentation pattern in the mass spectrum would offer further structural clues.
Elemental Analysis for Compound Purity and Composition
Elemental analysis is a fundamental technique used to determine the percentage composition of carbon, hydrogen, and nitrogen in the compound. The experimental values would be compared against the theoretically calculated percentages for the chemical formula C₈H₆N₂O₃ to confirm the compound's elemental composition and assess its purity.
Despite a thorough search, specific, verifiable experimental data for these analytical techniques for this compound could not be located. Therefore, a detailed, data-driven article adhering to the requested scientific rigor cannot be generated at this time. Further experimental work and publication of the results are required to populate these crucial analytical sections.
Applications in Advanced Chemical Synthesis
2-Methyl-7-nitrobenzo[d]oxazole as a Synthetic Building Block
This compound is recognized as a valuable heterocyclic building block in organic synthesis. bldpharm.com The compound's structure is primed for a variety of chemical modifications. The nitro group at the 7-position is a potent electron-withdrawing group, which significantly influences the reactivity of the aromatic ring, making it susceptible to certain transformations. For instance, the nitro group activates the benzene (B151609) ring, facilitating nucleophilic aromatic substitution reactions. researchgate.net
Furthermore, the methyl group at the 2-position and the nitro group at the 7-position offer distinct reaction sites. The nitro group can be chemically reduced to an amino group, which then serves as a handle for a wide array of further functionalization, such as diazotization or acylation. This versatility allows chemists to use this compound as a starting point to introduce a variety of functional groups, thereby constructing more elaborate molecules. Its utility is underscored by its commercial availability as a building block for creating more complex heterocyclic structures. bldpharm.com
Role in Scaffold Diversification and Library Synthesis
The benzoxazole (B165842) core is considered a "privileged scaffold" in medicinal chemistry, meaning it is a molecular framework that can bind to multiple biological targets, making it a recurring motif in a variety of biologically active compounds. mdpi.com This makes derivatives like this compound highly valuable for scaffold diversification and the synthesis of chemical libraries.
By starting with this single, well-defined building block, chemists can generate a large number of structurally related compounds through combinatorial chemistry. The functional groups of this compound allow for systematic modifications. For example, the nitro group can be reduced to an amine, which can then be reacted with a diverse set of carboxylic acids to create a library of amides. This approach of scaffold diversification is a cornerstone of modern drug discovery, enabling the rapid exploration of chemical space to identify new therapeutic agents. The benzoxazole scaffold, for instance, is found in compounds explored for their potential as skin-lightening agents and for their antimicrobial and anticancer activities. cas.org
Development of New Chemical Transformations Utilizing the Benzoxazole Core
The benzoxazole nucleus, particularly when substituted with functional groups like nitro groups, is instrumental in the development of new chemical reactions. The electronic properties of the nitro group can influence the outcome of reactions on the heterocyclic system. For example, in the synthesis of 3-aryl-2H-benzo[b] nih.govresearchgate.netoxazin-2-ones, a benzoxazole bearing a strong electron-withdrawing nitro group was shown to be a viable, albeit moderately yielding, substrate in a tandem ring-opening and cyclization reaction.
Moreover, the synthesis of the benzoxazole ring itself, often from 2-aminophenol (B121084) precursors, is an area of active research. bio-conferences.org The presence of a nitro group on the precursor, for example in 2-fluoro-5-nitroaniline, can act as a potent activating group for N-deprotonation followed by an intramolecular O-SNAr (Nucleophilic Aromatic Substitution) cyclization to efficiently form the 5-nitrobenzo[d]oxazole ring. This demonstrates how the specific substitution pattern on the benzoxazole precursor can be exploited to facilitate novel and efficient synthetic methodologies.
Application in Material Science (e.g., Organic Semiconductors, Light-Emitting Diodes)
Heterocyclic compounds, including those with benzoxazole and imidazole (B134444) structures, are of significant interest in material science, particularly for applications in organic electronics. mdpi.commdpi.com They form the basis of many organic semiconductors and are used as emitters or host materials in organic light-emitting diodes (OLEDs). researchgate.netnih.govktu.edu The benzoxazole scaffold is known for its thermal stability and is a component of high-performance polymers like polybenzoxazoles (PBOs), which are used as heat-resistant resins in display devices. nih.govresearchgate.netgoogle.com
While the broader class of benzoxazoles and other nitrogen-containing heterocycles have established roles in materials science, specific applications for this compound in organic semiconductors or OLEDs are not extensively documented in current research. However, related nitro-substituted benzoxazoles are used as building blocks for advanced materials. The electronic properties imparted by the nitro group and the conjugated benzoxazole system are, in principle, relevant for creating materials with specific charge-transport or light-emitting properties. Further research may see this specific compound or its derivatives incorporated into novel organic electronic devices.
Use as Intermediates in the Synthesis of Other Complex Molecules
One of the most critical roles for this compound and its close analogues is as a key intermediate in the total synthesis of complex natural products. A notable example is its proposed use in the retrosynthesis of Wulfenioidins L, a compound with potential anti-Zika virus activity. bio-conferences.org
In the planned synthesis, a related compound, 4-isopropyl-2-methyl-7-nitrobenzo[d]oxazole, is generated as a crucial intermediate. bio-conferences.org The synthetic strategy involves first introducing the nitro group onto a precursor, followed by the formation of the benzoxazole ring. This intermediate then undergoes further steps, such as halogenation and coupling reactions, to build the final, more complex molecular structure. bio-conferences.org This highlights how this compound serves as a stable, functionalized core onto which additional complexity can be methodically added, demonstrating its value in multi-step organic synthesis.
Synthetic Applications Summary
| Application Area | Role of this compound | Key Features Utilized | Reference(s) |
| Synthetic Building Block | Starting material for more complex heterocycles. | Nitro group for activation/functionalization; methyl group as a reaction site. | bldpharm.com |
| Scaffold Diversification | Core structure for creating libraries of related molecules. | Benzoxazole as a "privileged scaffold"; modifiable nitro group. | mdpi.comcas.org |
| Intermediate Synthesis | Key intermediate in the total synthesis of complex molecules like Wulfenioidins L. | Stable, functionalized core for subsequent reactions. | bio-conferences.org |
Future Research Directions
Exploration of Novel and Sustainable Synthetic Routes
The development of environmentally benign and efficient synthetic protocols is a cornerstone of modern chemical research. For 2-methyl-7-nitrobenzo[d]oxazole and related structures, future efforts will likely concentrate on several key areas. Researchers are increasingly investigating eco-friendly methods that emphasize the use of sustainable solvents, waste reduction, and energy-efficient processes. chemistryjournal.net
Novel synthetic strategies are continuously being developed. One promising approach involves the N-deprotonation–O-SNAr cyclization of anilides, which has been successfully applied to synthesize the related isomer, 2-methyl-5-nitrobenzo[d]oxazole. mdpi.com This method proceeds through a probable Meisenheimer complex intermediate. mdpi.com Another versatile method is the triflic anhydride (B1165640) (Tf₂O)-promoted electrophilic activation of tertiary amides, which provides a general route to 2-substituted benzoxazoles. nih.gov
Green chemistry principles are being actively integrated into benzoxazole (B165842) synthesis. researchgate.net This includes the use of alternative energy sources like microwave and ultrasound irradiation, which can accelerate reaction times and improve yields. chemistryjournal.netmdpi.com The application of polyethylene (B3416737) glycol (PEG400) as a green solvent has been demonstrated for the synthesis of 2-methyl-6-nitrobenzo[d]oxazole. semanticscholar.org Furthermore, innovative approaches such as natural sunlight-driven photocatalytic synthesis and the use of deep eutectic solvents are being explored to create more sustainable pathways. mdpi.comacs.org Organoautocatalysis, where a product of the reaction catalyzes the transformation, represents another frontier for creating efficient and waste-reducing synthetic processes at room temperature. idw-online.de
Table 1: Synthetic Strategies for Nitro-Substituted Benzoxazoles
| Method | Key Reagents/Conditions | Target/Related Compound | Key Features | Citation |
|---|---|---|---|---|
| N-Deprotonation–O-SNAr Cyclization | Anhydrous K₂CO₃, DMF, 90 °C | 2-Methyl-5-nitrobenzo[d]oxazole | Proceeds via a delocalized amide anion and Meisenheimer complex. | mdpi.com |
| Tf₂O-Promoted Activation | Tf₂O, 2-chloropyridine | 2-Benzyl-5-nitrobenzo[d]oxazole | General method for 2-substituted benzoxazoles from tertiary amides. | nih.gov |
| Green Solvent Synthesis | PEG400, Reflux | 2-methyl-6-nitrobenzo[d]oxazole | Utilizes an environmentally benign solvent system. | semanticscholar.org |
| Photocatalytic Synthesis | TBA-eosin Y, Natural Sunlight | Benzoxazole-linked Covalent Organic Framework | Clean-energy-triggered, sustainable approach. | acs.org |
| Retrosynthetic Strategy | Nitration followed by reduction | 4-isopropyl-2-methyl-7-nitrobenzo[d]oxazole | A proposed synthetic plan for a substituted derivative. | bio-conferences.org |
Investigation of Advanced Reactivity Pathways and Mechanistic Insights
A deeper understanding of the reactivity of this compound is crucial for its application in further chemical synthesis. The presence and position of the nitro group significantly influence the electronic properties of the benzoxazole ring system, making it a key functional group for subsequent transformations.
Future studies will likely focus on the selective reduction of the nitro group to an amino group, a versatile intermediate for constructing more complex molecules. A proposed synthesis for a related compound explicitly includes the reduction of a nitro substituent to an amine as a key step. bio-conferences.org This transformation opens pathways to a wide array of derivatives through reactions such as diazotization, acylation, and alkylation.
Mechanistic investigations into the formation of the benzoxazole ring itself continue to be relevant. The cyclization of anilides via N-deprotonation and subsequent intramolecular nucleophilic aromatic substitution (O-SNAr) provides detailed insight into one potential formation mechanism. mdpi.com Another area of exploration is the reactivity of the benzoxazole core. The use of tetrakis(dimethylamino)ethylene (B1198057) (TDAE), an organic reducing agent, has been shown to generate anions from haloalkyl derivatives under mild conditions, a principle that could be extended to explore the reactivity of functionalized benzoxazoles. arkat-usa.org Palladium-catalyzed reactions, which enable sequential C-N and C-O bond formations, offer a modern approach to building the oxazole (B20620) ring and could be explored for derivatives of this compound. organic-chemistry.org
Integration of Machine Learning in Predictive Chemical Synthesis and Reactivity
The convergence of chemistry and artificial intelligence is set to revolutionize how molecules are designed and synthesized. wu.ac.th Machine learning (ML) offers powerful tools for predicting reaction outcomes, optimizing synthetic routes, and discovering novel chemical transformations. whiterose.ac.uk
For a target molecule like this compound, ML models can be trained on vast datasets of known chemical reactions to predict viable and efficient synthetic pathways. whiterose.ac.uk Reaction-based de novo design tools can suggest synthesis procedures by combining known building blocks according to learned transformation rules, thereby increasing the probability of generating synthetically accessible structures. whiterose.ac.uk Furthermore, ML-based reaction classification models can provide insights into large reaction collections, helping chemists to select the most appropriate transformations for a given synthetic challenge. whiterose.ac.uk This technology can accelerate the discovery of novel, sustainable synthetic routes by identifying promising reaction conditions that might be overlooked in traditional experimental approaches.
Development of High-Throughput Screening for Chemical Transformations
High-throughput screening (HTS) is a powerful methodology for rapidly evaluating large numbers of chemical reactions or compounds. benthamdirect.com In the context of this compound, HTS can be employed to accelerate both its synthesis and the discovery of its potential applications.
Future research could leverage HTS to optimize the synthesis of the target compound by rapidly screening a wide range of catalysts, solvents, bases, and temperature conditions. researchgate.net For instance, an HTS approach was successfully used to optimize three variables simultaneously (benzoxazole, silyl (B83357) triflate, and base loading) to maximize the yield of a C-H aminoalkylation reaction. researchgate.net This approach minimizes the time and resources required for reaction development compared to traditional one-variable-at-a-time optimization.
Furthermore, if this compound is used as a scaffold for building compound libraries, HTS can be instrumental in screening these libraries for biological activity. A high-throughput, cell-based assay was used to screen a library of ~300,000 compounds to identify a benzofuran (B130515) class of HCV inhibitors, demonstrating the power of this technique in drug discovery. nih.gov
Computational Design of Novel Benzoxazole-Based Structures
Computational chemistry provides indispensable tools for the rational design of novel molecules with desired properties, significantly reducing the trial-and-error nature of chemical synthesis and biological testing. bohrium.combiotech-asia.org For the benzoxazole scaffold, computational methods are widely used to design derivatives with potential therapeutic applications. nih.govrjeid.com
Future research will undoubtedly employ a range of computational techniques to design novel structures based on this compound. Molecular docking simulations can predict how potential derivatives bind to the active sites of biological targets like enzymes or receptors. rjeid.comresearchgate.net For example, docking studies have been used to investigate the interactions of benzoxazole derivatives with the COX-2 enzyme and alpha-amylase. bohrium.comresearchgate.net
Beyond simple docking, more advanced techniques such as the development of 3D-QSAR models (CoMFA and CoMSIA) can establish quantitative relationships between the three-dimensional properties of molecules and their biological activities. bohrium.com Molecular dynamics (MD) simulations can be used to assess the stability of ligand-receptor complexes over time, providing a more dynamic picture of the binding interactions. rjeid.comresearchgate.net By using these in silico tools, researchers can prioritize the synthesis of compounds with the highest predicted affinity and desired properties, making the discovery process more efficient and cost-effective. nih.gov
Q & A
Q. What are the standard synthetic routes for preparing 2-Methyl-7-nitrobenzo[d]oxazole derivatives, and how do reaction conditions influence yield?
The synthesis of nitro-substituted oxazoles typically involves cyclization reactions using α-aminocarbonyl precursors or modified Fischer oxazole synthesis. For example, refluxing hydrazide derivatives in polar aprotic solvents like DMSO under controlled conditions can yield oxazole scaffolds with moderate to high purity (65% yield reported in similar syntheses) . Green methods, such as microwave-assisted or solvent-free techniques, improve efficiency by reducing reaction times and hazardous byproducts . Key factors affecting yield include solvent choice, temperature, and catalyst selection.
Q. Which spectroscopic techniques are most effective for characterizing the structural features of this compound?
Nuclear magnetic resonance (NMR) spectroscopy is critical for confirming substitution patterns. For instance, H-NMR detects methyl and nitro group environments (e.g., δ 2.37 ppm for oxazole-CH), while C-NMR identifies aromatic carbons and heterocyclic ring connectivity . Infrared (IR) spectroscopy confirms functional groups like nitro (symmetric stretching at ~1530 cm) and C-O bonds. Mass spectrometry (MS) provides molecular ion validation and fragmentation patterns for structural elucidation .
Q. What are the key considerations in designing experiments to assess the antimicrobial efficacy of nitrobenzoxazole derivatives?
Experimental design should include standardized microbial strains (e.g., Gram-positive/negative bacteria, fungi), minimum inhibitory concentration (MIC) assays, and controls for cytotoxicity. Incorporating oxazole rings into macrocyclic structures enhances proteolytic resistance, improving bioactivity . Dose-response studies and comparative analysis against known antibiotics (e.g., vancomycin) are essential to establish potency .
Advanced Research Questions
Q. How can computational methods like DFT aid in predicting the reactivity of this compound in medicinal chemistry applications?
Density functional theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to predict sites for electrophilic/nucleophilic attacks. For example, the nitro group’s electron-withdrawing effect increases C2 reactivity in Diels-Alder reactions . Molecular docking studies model interactions with targets like STAT3 or tubulin, guiding structure-activity relationship (SAR) optimization for anticancer activity .
Q. What strategies are employed to resolve contradictions in biological activity data across studies involving nitro-substituted oxazoles?
Contradictions often arise from variations in substituent positioning, assay conditions, or cell lines. Meta-analyses of SAR data, combined with in silico pharmacokinetic profiling (e.g., LogP, bioavailability), help identify critical structural determinants. For example, nitro groups at C7 enhance DNA intercalation but may reduce solubility, requiring balancing via hydrophilic substitutions .
Q. How do green chemistry approaches improve the sustainability of synthesizing nitrobenzoxazole derivatives?
Solvent-free microwave synthesis reduces energy consumption by 40–60% compared to conventional heating . Ionic liquids or deep-eutectic solvents minimize waste, while flow chemistry enables scalable production with >90% atom economy. Catalytic methods (e.g., Pd/C) enhance regioselectivity and reduce heavy metal residues .
Q. What role do electron-withdrawing groups (e.g., nitro) play in the pharmacological activity of benzo[d]oxazole derivatives?
Nitro groups stabilize charge-transfer interactions with biological targets, enhancing binding to enzymes like topoisomerases. They also increase metabolic stability by resisting oxidative degradation. However, excessive electron withdrawal can reduce membrane permeability, necessitating structural tuning (e.g., adding methyl groups for lipophilicity) .
Q. How do thermodynamic parameters (ΔH°, ΔG°) influence the stability of metal complexes involving this compound ligands?
Thermodynamic studies of Pt(II) complexes reveal that negative ΔG° values (-45 to -60 kJ/mol) favor stable coordination, while ΔH° (~-120 kJ/mol) reflects strong ligand-metal bonding. Isomer stability correlates with entropy changes (ΔS°), where rigid oxazole scaffolds minimize conformational entropy loss .
Q. How can SAR studies guide the optimization of this compound derivatives for anticancer targets?
SAR analyses highlight substituent effects on potency. For example, methyl groups at C2 improve tubulin binding affinity, while nitro groups at C7 enhance DNA damage via ROS generation. Hybrid scaffolds (e.g., oxazole-benzimidazole) show synergistic activity against multidrug-resistant cancers .
Q. What mechanistic insights explain the Diels-Alder reactivity of nitro-substituted oxazoles in materials science applications?
The electron-deficient oxazole ring acts as a diene in cycloaddition reactions with alkynes, forming fused heterocycles for optoelectronic materials. Nitro groups accelerate reactivity by lowering the LUMO energy, enabling room-temperature reactions. DFT simulations confirm transition-state geometries and regioselectivity trends .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
